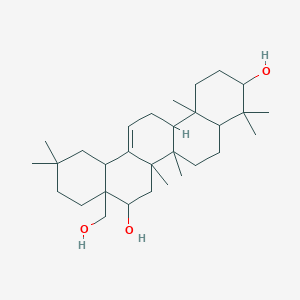

Longispinogenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Longispinogenin involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the triterpenoid skeleton followed by functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as Calendula officinalis flowers, followed by purification processes. Alternatively, large-scale chemical synthesis methods can be employed, utilizing optimized reaction conditions to produce the compound in significant quantities.

Analyse Des Réactions Chimiques

Esterification at the 3β-Hydroxyl Group

The primary chemical reaction reported for longispinogenin is esterification at the 3β-hydroxyl position. In a study, this compound (olean-12-ene-3β,16β,28-triol) underwent acylation with palmitic acid to form 3β-O-palmityl this compound (olean-12-ene-3β,16β,28-triol-3-palmitate) .

Structural Characterization and Spectroscopic Analysis

The structure of 3β-O-palmityl this compound was confirmed through:

-

NMR Spectroscopy : Identified oleanane skeleton signals (δ 5.28 ppm for the C12 double bond) and ester carbonyl (δ 173.2 ppm) .

-

Mass Spectrometry : Molecular ion peak at m/z 784.6 [M+H]⁺, consistent with the palmitate derivative .

-

Infrared Spectroscopy : Stretching vibrations for ester carbonyl (1740 cm⁻¹) and hydroxyl groups (3400 cm⁻¹) .

Biological Activity and Stability

While not a direct chemical reaction, the biological inertness of 3β-O-palmityl this compound in cytotoxicity and brine shrimp lethality assays suggests stability under tested conditions . This contrasts with other triterpenoids (e.g., lophenol, schottenol) that show cytotoxicity or receptor agonism , implying this compound’s functional groups may require specific activation for reactivity.

Comparative Reactivity of Triterpenoids

This compound’s reactivity profile differs from structurally related compounds:

Applications De Recherche Scientifique

Biological Activities

Longispinogenin exhibits several biological activities that make it a candidate for pharmaceutical development. Notable activities include:

- Anti-Amyloid Activity : Research has indicated that this compound possesses inhibitory effects on amyloid beta aggregation, which is crucial in the context of Alzheimer's disease. In a study, it was shown that saponins derived from Stenocereus pruinosus, including this compound, significantly inhibited BACE1 activity and amyloid beta aggregation, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antioxidant Properties : this compound has been linked to antioxidant activities that can protect cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which can be beneficial in treating inflammatory diseases and conditions such as atopic dermatitis. Its role in modulating immune responses highlights its potential in integrative medicine approaches .

Neuroprotective Effects

This compound's ability to inhibit amyloid beta aggregation positions it as a candidate for developing neuroprotective agents aimed at treating Alzheimer's disease. The mechanism involves the modulation of pathways associated with neurodegeneration, making it a focus of ongoing research.

Dermatological Applications

The anti-inflammatory properties of this compound suggest its use in dermatological treatments, particularly for conditions like atopic dermatitis. Integrating traditional herbal medicine with modern pharmacology could enhance treatment efficacy and patient outcomes .

Alzheimer's Disease Research

A study published in Molecules highlighted the effectiveness of this compound in inhibiting amyloid beta aggregation. The research involved evaluating various saponins isolated from Stenocereus pruinosus, where this compound displayed significant inhibition rates against amyloid beta aggregation, thus supporting its potential as a therapeutic agent for Alzheimer's disease .

Inflammatory Skin Conditions

Clinical observations have indicated that compounds containing this compound may improve symptoms of inflammatory skin conditions like atopic dermatitis when used alongside conventional treatments. A systematic review emphasized the benefits of traditional Chinese herbal medicines, including those containing this compound, in managing such conditions effectively .

Data Table: Summary of Biological Activities and Applications

Mécanisme D'action

The mechanism of action of Longispinogenin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation and cell proliferation. It may interact with enzymes, receptors, and other proteins to exert its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Longispinogenin include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share a similar triterpenoid skeleton but differ in their functional groups and specific biological activities.

Uniqueness

This compound is unique due to its specific structure and the presence of hydroxyl groups at particular positions on the triterpenoid skeleton. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Propriétés

Numéro CAS |

465-94-1 |

|---|---|

Formule moléculaire |

C30H50O3 |

Poids moléculaire |

458.7 g/mol |

Nom IUPAC |

8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol |

InChI |

InChI=1S/C30H50O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,20-24,31-33H,9-18H2,1-7H3 |

Clé InChI |

YHGVYECWZWIVJC-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |

SMILES isomérique |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)C)O |

SMILES canonique |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |

Apparence |

Solid powder |

melting_point |

247 - 249 °C |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Longispinogenin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.